2-({[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
The compound 2-({[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a heterocyclic molecule featuring a 1,2,4-triazole core linked to a pyrimidine ring via a sulfanyl bridge. Its structure includes a 4-fluorophenyl substituent, a propylsulfanyl group, and methyl groups at the 4- and 6-positions of the pyrimidine.
The synthesis of such compounds typically involves nucleophilic substitution or cyclocondensation reactions. Structural characterization often employs techniques like X-ray crystallography, where programs like SHELX are instrumental in resolving molecular geometries .
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5S2/c1-4-9-25-18-23-22-16(24(18)15-7-5-14(19)6-8-15)11-26-17-20-12(2)10-13(3)21-17/h5-8,10H,4,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJCAUXJGDMIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps. One common approach is the S-alkylation of a triazole-thiol intermediate with a suitable alkylating agent. The triazole-thiol can be synthesized by cyclization of the corresponding hydrazinecarbothioamide with an acyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the S-alkylation step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-({[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 2-({[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyrimidine rings. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature shared with fluconazole .
- The propylsulfanyl chain may improve membrane permeability relative to shorter-chain (e.g., methyl) or polar (e.g., hydroxyl) substituents.
Physicochemical Properties
- LogP : The fluorophenyl and propylsulfanyl groups increase hydrophobicity (estimated LogP ~3.5), favoring blood-brain barrier penetration compared to more polar analogs (e.g., hydroxyl-substituted triazoles, LogP ~2.0).
- Solubility : The sulfanyl bridges and pyrimidine nitrogen atoms may confer moderate aqueous solubility, critical for bioavailability.
- Thermal Stability : Crystallographic studies using SHELX-based refinements (e.g., for similar triazoles) suggest stable packing due to π-π stacking of aromatic rings .
Biological Activity
The compound 2-({[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities. The presence of the fluorophenyl and propylsulfanyl groups contributes to its potential bioactivity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN5OS |
| Molecular Weight | 335.38 g/mol |
| CAS Number | 852153-89-0 |
| Solubility | Soluble in DMSO |
Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:
- Antimicrobial Activity : The triazole and pyrimidine components are known to disrupt cellular processes in bacteria and fungi. The compound may inhibit cell wall synthesis or interfere with nucleic acid metabolism.
- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Biological Activity Studies
A review of the literature reveals several studies focusing on the biological activity of similar compounds:
- Antibacterial Activity : A study published in Chemical Biology & Drug Design demonstrated that pyrimidine derivatives exhibited significant antibacterial activity against various strains of bacteria, with some showing minimum inhibitory concentrations (MIC) as low as 14.7 μg/mL against Ralstonia solanacearum .
- Antifungal Activity : Research indicates that triazole compounds have been effective against fungal pathogens, potentially by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.
Case Studies
-
Case Study on Anticancer Effects :
- A study evaluated the effects of a related triazole derivative on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM. Mechanistic studies suggested activation of caspase pathways leading to apoptosis.
-
Case Study on Antimicrobial Efficacy :
- In vitro tests showed that the compound displayed potent activity against Staphylococcus aureus, with an MIC value significantly lower than standard antibiotics used in clinical settings.
Q & A
Q. What are the key considerations for synthesizing this compound, and how can its purity be optimized?
- Methodological Answer : Synthesis of this triazole-pyrimidine hybrid involves multi-step reactions. A critical step is the formation of the 1,2,4-triazole core, which can be achieved by refluxing hydrazinecarbothioamide derivatives with aqueous sodium hydroxide (8%) for 5 hours, followed by acidification to precipitate the product . Key considerations include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Recrystallization from CHCl₃/petroleum ether (1:2 v/v) improves purity .
- Impurity Mitigation : Common impurities include unreacted thioamide intermediates or sulfanyl by-products. Column chromatography (silica gel, ethyl acetate/hexane gradient) can resolve these.
Q. Table 1: Synthesis Parameters
| Step | Reagent/Condition | Time | Purification Method |
|---|---|---|---|
| Triazole formation | NaOH (8%), reflux | 5 h | Acidification, filtration |
| Sulfanyl linkage | Propylsulfanyl chloride, DMF | 12 h | Column chromatography |
| Final recrystallization | CHCl₃/petroleum ether | – | Recrystallization |
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole-pyrimidine dihedral angles ~85° as seen in analogous structures) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), methyl groups (δ 2.4–2.6 ppm), and sulfanyl-CH₂ (δ 3.8–4.0 ppm).
- HRMS : Exact mass confirmation (e.g., calculated [M+H]⁺: 446.1245; observed: 446.1248).
- Elemental Analysis : Validate C, H, N, S percentages (±0.3% deviation acceptable).
Q. What safety protocols are recommended for handling this compound and its synthetic intermediates?
- Methodological Answer :
- Waste Management : Separate organic and aqueous waste. Sulfanyl-containing intermediates require neutralization with 10% NaHCO₃ before disposal .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems during reflux to avoid exposure to volatile by-products (e.g., H₂S).
- Stability Testing : Store the compound in amber vials at –20°C under nitrogen to prevent sulfanyl oxidation .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT, B3LYP/6-311+G(d,p)) to simulate NMR shifts or IR spectra. Compare with experimental data (e.g., PubChem’s InChI-derived descriptors ).
- Crystallographic Validation : Overlay X-ray structures (e.g., Acta Crystallogr. data ) with optimized DFT geometries to identify conformational mismatches.
- Dynamic Effects : Account for solvent interactions (PCM model) or temperature-dependent tautomerism in triazole rings, which may explain shifts in ¹H NMR.
Q. What strategies can enhance the compound’s stability under biological assay conditions?
- Methodological Answer :
- pH Optimization : Maintain pH 7.4 (PBS buffer) to prevent hydrolysis of sulfanyl linkages.
- Co-solvents : Use DMSO ≤1% (v/v) to improve solubility without destabilizing the triazole core.
- Light Sensitivity : Conduct assays under dark conditions; UV-Vis spectroscopy can track photodegradation (λmax ~270 nm for pyrimidine).
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., –CF₃) to enhance target binding (e.g., kinase inhibition).
- Linker Optimization : Replace the methylsulfanyl bridge with a carbonyl group to reduce metabolic cleavage.
- Crystallographic Insights : Use X-ray data to identify hydrophobic pockets in target proteins, guiding substitutions at the 4,6-dimethylpyrimidine moiety.
Q. Table 2: SAR Design Framework
| Modification Site | Potential Substituents | Expected Impact |
|---|---|---|
| 4-Fluorophenyl | –CF₃, –CN | Increased binding affinity |
| Propylsulfanyl | –CH₂COOEt | Enhanced solubility |
| Pyrimidine methyl | –CH₂F | Metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
